molecular formula C16H15N3OS3 B285421 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B285421
M. Wt: 361.5 g/mol
InChI Key: DTIFAXVHCJHNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTA and is a thiazole derivative.

Mechanism of Action

The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of cysteine proteases by binding to the active site of the enzyme. This leads to the inhibition of the protease activity, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
MTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MTA has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, MTA has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

MTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. MTA is also stable under normal lab conditions and has a long shelf life. However, one of the limitations of MTA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research related to MTA. One direction is to study the potential use of MTA as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate the mechanism of action of MTA in more detail to better understand its effects on cysteine proteases. Additionally, future research could focus on improving the solubility of MTA to make it more useful in certain experiments.

Synthesis Methods

The synthesis of MTA involves the reaction of 4-methyl-2-mercaptobenzothiazole and 4-methylphenacyl bromide in the presence of a base. The reaction leads to the formation of MTA as a white solid with a yield of 76%. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

MTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. MTA has also been studied for its potential use as an inhibitor of cysteine proteases, which are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Properties

Molecular Formula

C16H15N3OS3

Molecular Weight

361.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N3OS3/c1-10-3-5-12(6-4-10)13-8-22-16(18-13)23-9-14(20)19-15-17-11(2)7-21-15/h3-8H,9H2,1-2H3,(H,17,19,20)

InChI Key

DTIFAXVHCJHNNE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=CS3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=CS3)C

Origin of Product

United States

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